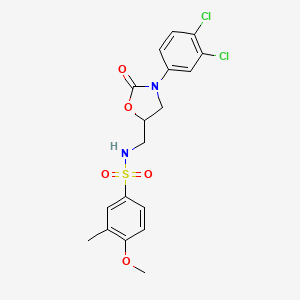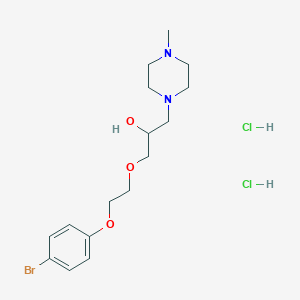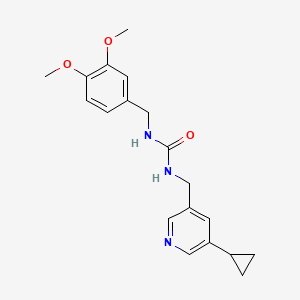
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. This compound is a potent inhibitor of protein kinase C (PKC) isoforms, which are involved in various cellular signaling pathways.
Applications De Recherche Scientifique
Molecular Structure and Optical Applications
The study of molecular structures, vibrational spectra, and electronic properties of related compounds has indicated their potential in non-linear optical applications. For instance, theoretical investigations on a compound structurally similar to 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea have demonstrated significant first hyperpolarizability, making these compounds attractive for further studies in non-linear optics. The high first hyperpolarizability suggests that these materials could be used in the development of new optical devices, emphasizing the importance of understanding their molecular and electronic structures (E. Al-Abdullah et al., 2014).
Antiviral Research
Research into urea derivatives has also explored their potential as antiviral agents. For example, specific urea derivatives have been synthesized and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors. Some compounds in this class have shown good to moderate activities against HIV-1, indicating the potential of these molecules in the development of new antiviral drugs. The study provides a basis for conducting further investigations on the behavior of this class of compounds against drug-resistant mutants, highlighting the role of molecular design in enhancing antiviral efficacy (N. Sakakibara et al., 2015).
Self-assembly and Molecular Engineering
Urea derivatives have found applications in the field of self-assembly and molecular engineering. Complexation-induced unfolding of heterocyclic ureas has been studied, showing that simple foldamers can equilibrate with multiply hydrogen-bonded sheet-like structures. This property is significant for the self-assembly of complex molecular structures and the design of molecular devices, indicating the versatility of urea derivatives in materials science. The ability to form stable, sheet-like structures through hydrogen bonding is a valuable trait for constructing supramolecular architectures (Perry S. Corbin et al., 2001).
Corrosion Inhibition
Another application area is corrosion inhibition, where urea derivatives serve as effective corrosion inhibitors for metals in acidic environments. The inhibition effect of triazinyl urea derivatives has been evaluated against mild steel corrosion, showing significant inhibition efficiency. These findings underscore the potential of urea derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in industrial settings (B. Mistry et al., 2011).
Propriétés
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-6-3-13(8-18(17)25-2)10-21-19(23)22-11-14-7-16(12-20-9-14)15-4-5-15/h3,6-9,12,15H,4-5,10-11H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZBJWKVLFRKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

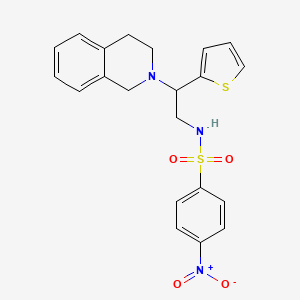
![N-Cyclopropyl-N-methyl-3-[3-(prop-2-enoylamino)propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2681323.png)
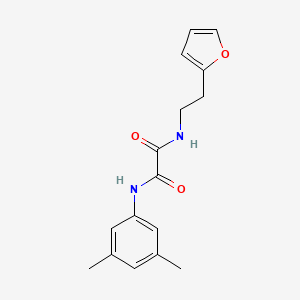
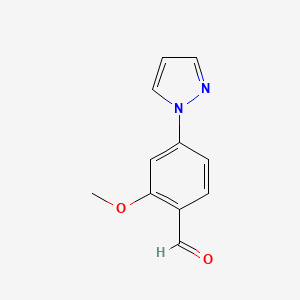

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2681330.png)


![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2681334.png)
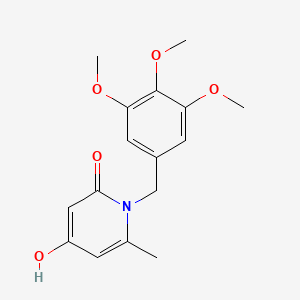
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2681337.png)

